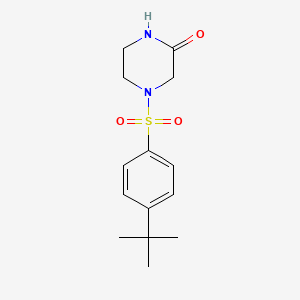

4-(4-Tert-butylphenylsulfonyl)piperazin-2-one

Descripción

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)sulfonylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,3)11-4-6-12(7-5-11)20(18,19)16-9-8-15-13(17)10-16/h4-7H,8-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIXTVOJMQXINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368759 | |

| Record name | 4-(4-tert-butylphenylsulfonyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269184 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851215-92-4 | |

| Record name | 4-(4-tert-butylphenylsulfonyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenylsulfonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Tert-butylphenylsulfonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring or the phenylsulfonyl moiety.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(4-Tert-butylphenylsulfonyl)piperazin-2-one has been investigated for its potential as a pharmacological agent. The sulfonamide moiety is known for its ability to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. Research into the structure-activity relationship (SAR) has indicated that modifications to the piperazine ring can enhance potency and selectivity against tumor cells.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. Its mechanism of action may involve interference with bacterial protein synthesis or cell wall integrity.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its functional groups allow it to participate in various chemical reactions:

- Suzuki Coupling Reactions : this compound can be utilized in cross-coupling reactions to form biaryl compounds, which are significant in the synthesis of pharmaceuticals and agrochemicals.

- Formation of Sulfonamide Derivatives : The sulfonyl group can be exploited to create a range of sulfonamide derivatives, which have diverse applications in medicinal chemistry.

Materials Science

Recent studies have explored the use of this compound in developing advanced materials:

- Polymer Chemistry : It can act as a monomer or comonomer in the synthesis of polymers with tailored properties. The incorporation of sulfonamide functionalities can enhance thermal stability and mechanical strength.

- Nanocomposites : Research indicates that incorporating this compound into nanocomposites may improve their electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage.

Case Studies

A review of recent literature highlights several case studies that demonstrate the applications of this compound:

-

Study on Anticancer Activity :

- Researchers synthesized a series of piperazine derivatives based on this compound and tested their efficacy against breast cancer cell lines. Results indicated significant cytotoxicity with certain derivatives showing IC50 values in the low micromolar range.

-

Antimicrobial Research :

- A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. The results showed effective inhibition at concentrations as low as 10 µg/mL, suggesting potential for development as an antibiotic agent.

-

Polymer Development :

- In a polymerization study, the compound was used to synthesize sulfonamide-based polymers that exhibited enhanced mechanical properties compared to traditional polymers. This advancement may lead to new materials for industrial applications.

Mecanismo De Acción

The mechanism of action of 4-(4-Tert-butylphenylsulfonyl)piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tert-butylphenylsulfonyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Impact :

- Aromatic Rings : Chlorophenyl () and fluorophenyl () groups enhance cytotoxicity and enzyme inhibition, likely through π-π stacking interactions.

- Electron-Withdrawing Groups : Bromine () and trifluoromethyl () improve binding to hydrophobic pockets in targets like DPP-IV or P2Y12 receptors.

- Sulfonyl vs. Carbonyl : The sulfonyl group in the target compound may offer better metabolic stability compared to carbonyl-containing analogs (e.g., compound 56 in ).

Pharmacokinetic and ADME Profiles

- Drug-Likeness : Piperazin-2-one derivatives with sulfonyl or bulky substituents (e.g., tert-butyl) often exhibit favorable logP values (2–4) and moderate TPSA (60–90 Ų), balancing permeability and solubility .

- Challenges : Coumarin-based sulfonamides () with similar scaffolds showed poor ADME properties, violating Lipinski’s rules due to high molecular weight (>500 Da) .

- Optimization : QSAR studies () highlight the importance of the piperazin-2-one ring in improving docking scores (e.g., GOLD scores for DPP-IV inhibitors) .

Actividad Biológica

4-(4-Tert-butylphenylsulfonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, integrating data from various studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl phenyl sulfonyl group, which is believed to influence its biological activity. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor, affecting various metabolic pathways. For instance, studies on similar piperazine derivatives have shown that modifications in the sulfonyl group can enhance binding affinity to target proteins, thus increasing their inhibitory effects on enzyme activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. For example, compounds with similar structures have been screened against various human cancer cell lines. Notably, growth inhibition assays demonstrated that certain analogues exhibited cytotoxic effects against pancreatic cancer cells (e.g., MiaPaCa2 and PANC-1) with growth inhibition percentages varying based on structural modifications .

| Compound | Cell Line Tested | GI50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | MiaPaCa2 | 14 | Moderate |

| Compound B | PANC-1 | >50 | Low |

| This compound | Various | TBD | TBD |

Enzyme Inhibition

The sulfonamide moiety in the compound is known to interact with enzymes such as carbonic anhydrase and others involved in metabolic processes. Inhibitory assays have shown that modifications in the piperazine structure can lead to enhanced enzyme inhibition, suggesting that this compound could serve as a lead compound for developing new enzyme inhibitors .

Case Studies

- Synthesis and Evaluation : A study synthesized several piperazine derivatives, including this compound, and evaluated their biological activities against various cancer cell lines. The results indicated that structural variations significantly impacted their anticancer efficacy .

- Mechanistic Studies : Another investigation focused on the mechanism of action for similar compounds, revealing that they could disrupt protein-protein interactions critical for cancer cell survival. This suggests a potential pathway through which this compound may exert its effects .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity of 4-(4-Tert-butylphenylsulfonyl)piperazin-2-one?

- Methodology : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) is effective for purity analysis. Adjustments to the mobile phase ratio can optimize resolution for sulfonamide derivatives. System suitability tests (e.g., tailing factor, theoretical plates) should precede sample runs to validate column performance .

- Supporting Data : Similar piperazine derivatives (e.g., 4-[4-(diphenylmethylene)-1-piperidinyl] compounds) have been analyzed using sodium 1-octanesulfonate-based buffer systems, ensuring accurate quantification of impurities .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology : Use tert-butylphenylsulfonyl chloride as the sulfonating agent in a stepwise reaction with piperazin-2-one under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. A molar ratio of 1:1.05 (piperazin-2-one to sulfonyl chloride) minimizes unreacted starting material .

- Critical Parameters : Temperature control (<5°C during sulfonation) and inert gas purging reduce side reactions like hydrolysis of the sulfonyl group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles.

- Store in airtight containers under dry, dark conditions (2–8°C) to prevent degradation.

- Dispose of waste via certified chemical disposal services to avoid aquatic toxicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvent systems?

- Methodology :

- Perform systematic solubility studies in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis.

- Cross-validate results with computational models (e.g., Hansen solubility parameters) to identify solvent-solute interactions.

- Note: Discrepancies may arise from polymorphic forms; X-ray diffraction (XRD) can confirm crystal structure consistency .

Q. What experimental designs are suitable for assessing the environmental persistence of this compound?

- Framework :

- Phase 1 (Lab) : Measure hydrolysis rates at varying pH (3–9) and photodegradation under UV light (λ = 254 nm).

- Phase 2 (Field) : Use soil microcosms to study biodegradation kinetics with LC-MS/MS quantification.

- Reference : The INCHEMBIOL project (2005–2011) provides a template for integrating lab and field data to model environmental distribution .

Q. How can structural analogs inform the SAR (Structure-Activity Relationship) of this compound for CNS drug development?

- Approach :

- Compare with fluorinated piperazine derivatives (e.g., 1-(2-fluorophenyl)piperazine) to assess how tert-butyl and sulfonyl groups influence blood-brain barrier permeability.

- Use molecular docking studies targeting serotonin receptors (5-HT1A/2A) to predict binding affinity changes .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results for this compound in different cell lines?

- Resolution Strategy :

- Standardize assay conditions (e.g., cell passage number, incubation time, and serum-free media).

- Validate using orthogonal methods (e.g., MTT vs. ATP luminescence assays).

- Consider cell-specific metabolic pathways; for example, sulfonyl groups may interact differentially with hepatic (HepG2) vs. neuronal (SH-SY5Y) cells .

Methodological Best Practices

Q. What techniques are recommended for characterizing degradation products of this compound under accelerated stability testing?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.